molecular formula C8H7FO2 B044510 Methyl 4-fluorobenzoate CAS No. 403-33-8

Methyl 4-fluorobenzoate

Cat. No.: B044510
CAS No.: 403-33-8
M. Wt: 154.14 g/mol
InChI Key: MSEBQGULDWDIRW-UHFFFAOYSA-N
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Description

Methyl 4-fluorobenzoate, also known as p-fluorobenzoic acid methyl ester, is an organic compound with the chemical formula C8H7FO2. It is characterized by a benzene ring substituted with a fluorine atom at the para position and an ester functional group. This compound is widely used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

Target of Action

Methyl 4-fluorobenzoate is a chemical compound with the formula C8H7FO2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It has been used in the synthesis of trisubstituted imidazole derivatives containing a 4-fluorophenyl group, a pyrimidine ring, and a cn- or conh2-substituted benzyl moiety . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

through pathways that include a 1,6-dioxygenation reaction to yield fluoromuconic acids

Result of Action

Its role in the synthesis of trisubstituted imidazole derivatives suggests it may have potential applications in the development of new pharmaceuticals

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to avoid ingestion and inhalation, keep away from open flames, hot surfaces, and sources of ignition. It should be stored in a dry, cool, and well-ventilated place

Preparation Methods

Synthetic Routes and Reaction Conditions: The most common method for synthesizing methyl 4-fluorobenzoate involves the esterification of 4-fluorobenzoic acid with methanol under acidic conditions . The reaction typically proceeds as follows:

    Esterification Reaction:

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous esterification in a reactor, followed by purification through distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester group can be hydrolyzed to yield 4-fluorobenzoic acid and methanol in the presence of a strong acid or base.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydride and alkyl halides.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products:

    Substitution: Various substituted benzoates.

    Reduction: 4-fluorobenzyl alcohol.

    Hydrolysis: 4-fluorobenzoic acid.

Scientific Research Applications

Methyl 4-fluorobenzoate is extensively used in scientific research due to its versatility:

Comparison with Similar Compounds

    Methyl 3-fluorobenzoate: Similar structure but with the fluorine atom at the meta position.

    Ethyl 4-fluorobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness: Methyl 4-fluorobenzoate is unique due to the presence of the fluorine atom at the para position, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in the synthesis of specific pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl 4-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSEBQGULDWDIRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193309
Record name Methyl 4-fluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-33-8
Record name Methyl 4-fluorobenzoate
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Record name Methyl 4-fluorobenzoate
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Record name Methyl 4-fluorobenzoate
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Record name Methyl 4-fluorobenzoate
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Record name Methyl 4-fluorobenzoate
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Synthesis routes and methods

Procedure details

A solution of 4-fluorobenzoic acid (25.0 g), 1,2-dichloroethane (120 ml), methanol (21.7 ml) and concentrated sulfuric acid (0.8 ml) was stirred for 16.5 hours with refluxing. After the reaction, the reaction mixture was poured into a saturated aqueous sodium hydrogencarbonate solution, extracted with chloroform, and washed with saturated brine. The mixture was dried over magnesium sulfate, and the solvent was distilled away under reduced pressure to give 23.0 g of a colorless transparent liquid (yield 84%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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